2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate is an organic compound with a complex structure that includes an ethoxy group, a formyl group, and a trichlorobutenoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate typically involves multiple steps. One common method includes the reaction of 2-ethoxy-4-formylphenylboronic acid with 3,4,4-trichlorobut-3-enoic acid under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires a controlled environment to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibitors and stabilizers.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The trichlorobutenoate moiety may also interact with hydrophobic pockets in proteins, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethoxy-4-formylphenyl acetate
- 2-Ethoxy-4-formylphenyl 4-methylbenzoate
- 2-Ethoxy-4-formylphenyl 3-methylbenzoate
Uniqueness
2-Ethoxy-4-formylphenyl 3,4,4-trichlorobut-3-enoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This makes it a versatile compound for research and industrial applications .
Properties
CAS No. |
648918-06-3 |
---|---|
Molecular Formula |
C13H11Cl3O4 |
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(2-ethoxy-4-formylphenyl) 3,4,4-trichlorobut-3-enoate |
InChI |
InChI=1S/C13H11Cl3O4/c1-2-19-11-5-8(7-17)3-4-10(11)20-12(18)6-9(14)13(15)16/h3-5,7H,2,6H2,1H3 |
InChI Key |
YEQVLDLNPLPWGW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OC(=O)CC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.